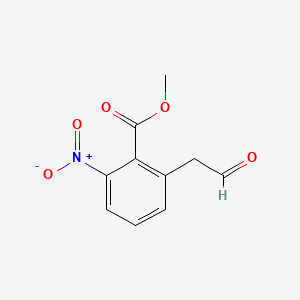

![molecular formula C30H41NO7 B569106 (E)-but-2-enedioic acid;[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate CAS No. 1431511-18-0](/img/structure/B569106.png)

(E)-but-2-enedioic acid;[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

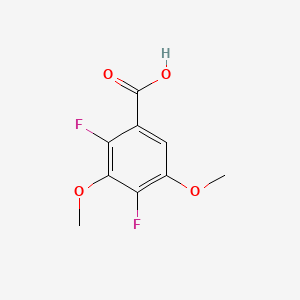

(E)-but-2-enedioic acid;[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate is a useful research compound. Its molecular formula is C30H41NO7 and its molecular weight is 527.658. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Stereochemistry

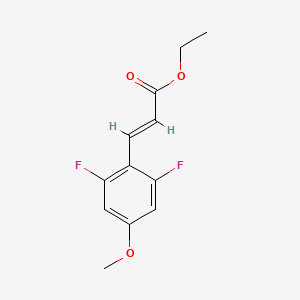

Synthesis and Configuration Assignment : The synthesis of 3-hydroxy-2-methylene-3-phenylpropanoic acid and its conversion into methyl 3-hydroxy-2-methyl-3-phenylpropanoate was achieved, providing insights into the stereochemistry of these compounds (Drewes et al., 1992).

Enantioselective Synthesis : Research on 3-aminopropanoic acid derivatives showed enantioselective synthesis routes involving electrophilic attack on enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones (Arvanitis et al., 1998).

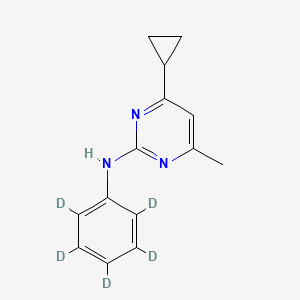

Biochemical Applications

Immunosuppressive Activity : The synthesis and evaluation of 2-substituted 2-aminopropane-1,3-diols revealed their potential as immunosuppressive agents, offering insights into their use in medical applications (Kiuchi et al., 2000).

Antioxidant Compounds : New phenylpropanoids isolated from Lindelofia stylosa were found to have significant antioxidant activity, highlighting the potential of these compounds in oxidative stress-related research (Choudhary et al., 2008).

Catalytic and Chemical Synthesis

Catalysis in Hydrocarbonylation : A study on the hydrocarbonylation of prop-2-en-1-ol catalyzed by rhodium triethylphosphine complexes demonstrated the production of butane-1,4-diol and 2-methylpropan-1-ol, offering insights into chemical synthesis processes (Simpson et al., 1996).

Synthesis of Luminescent Molecular Crystals : The creation of molecular crystals using (E)-2-((3-(ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl)amino)-4-oxo-4-(p-tolyl)but-2-enoic acid showed potential for stable photoluminescence, indicating applications in materials science (Zhestkij et al., 2021).

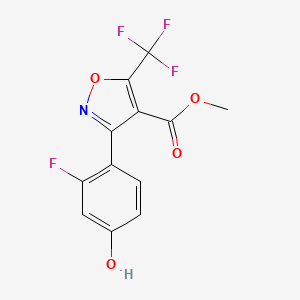

Biocatalysis and Medicinal Chemistry

Biocatalysis with Methylobacterium : The use of Methylobacterium Y1-6 for biocatalysis of S-3-amino-3-phenylpropionic acid, a pharmaceutical intermediate, illustrates applications in biocatalysis and pharmaceutical synthesis (Li et al., 2013).

Novel Calcium Antagonists : A study on calcium antagonists showed compounds with both calcium overload inhibition and antioxidant activity, suggesting therapeutic potential in cardiovascular diseases (Kato et al., 1999).

Synthesis of Antioxidant Derivatives : The synthesis of new 2-oxazoline and salicylic acid derivatives from methyl salicylate highlighted their potential as antioxidants and cytotoxic agents, demonstrating applications in medicinal chemistry (Djurendić et al., 2010).

Eigenschaften

IUPAC Name |

(E)-but-2-enedioic acid;[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t23-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHXMIASLKXGBU-LASJEQTRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B569027.png)

![2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid](/img/structure/B569037.png)

![4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B569040.png)